{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-[amino(thiophen-2-yl)methyl]cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h1,3,6,9,12H,2,4-5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIGKMOZOAOZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then functionalized to introduce the amino group. The cyclobutyl ring is often synthesized separately and then coupled with the thiophene derivative through a series of reactions, such as nucleophilic substitution or reductive amination.
Thiophene Functionalization: The thiophene ring can be functionalized using halogenation followed by nucleophilic substitution to introduce the amino group.
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized via cyclization reactions involving alkenes or alkynes.
Coupling Reactions: The final step involves coupling the functionalized thiophene with the cyclobutyl ring, often using reagents like lithium aluminum hydride (LiAlH4) for reduction or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the thiophene ring or the amino group, leading to various reduced derivatives.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products
The major products from these reactions include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of cyclobutylmethanol derivatives. Key analogues include:
Key Observations:
- Steric Demand : The 2-methylphenyl substituent in the analogue creates greater steric hindrance compared to the planar thiophene group, likely affecting reaction kinetics or binding affinities.
- Hydrogen Bonding: All three compounds possess hydroxyl and amino groups, but the thiophene-bearing derivative may exhibit enhanced solubility in polar solvents due to sulfur’s electronegativity.
Physicochemical Properties
Biological Activity
{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound consists of a cyclobutyl ring substituted with an amino group and a thiophene moiety. Its chemical formula is . The presence of the thiophene ring is significant as it contributes to the compound's biological properties, particularly its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The amino group can form hydrogen bonds, while the thiophene moiety may engage in π-π stacking interactions with aromatic residues in target proteins. This dual interaction enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds containing thiophene structures exhibit significant antimicrobial activity. For instance, studies have shown that related thiophene derivatives demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.72 µM, indicating potent activity against resistant strains .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| Thiophene Derivative 1 | 0.72 ± 0.30 | Mycobacterium tuberculosis |
| Thiophene Derivative 2 | >100 | VERO Cells |
| Thiophene Derivative 3 | <5 | CYP Inhibition |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems. This activity is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.
Study on Antitubercular Activity
In a study published in Nature Communications, researchers synthesized a series of thiophene derivatives and evaluated their antitubercular activity. The study highlighted that modifications to the thiophene ring significantly affected the MIC values against M. tuberculosis. The results suggested that structural optimization could enhance efficacy while minimizing cytotoxicity .
Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of thiophene derivatives indicated that substituents on the thiophene ring could modulate biological activity. For example, introducing electron-donating groups improved antimicrobial potency, while steric hindrance negatively impacted binding affinity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization.
- Step 2 : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic substitution.
- Step 3 : Functionalization of the amino and methanol groups using reductive amination or hydroxyl protection/deprotection strategies.
- Optimization : Use polar aprotic solvents (e.g., DMF), Pd-based catalysts for coupling reactions, and inert atmospheres to minimize oxidation. Reaction temperatures should be controlled (e.g., 0–25°C for amination) to avoid side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm cyclobutyl geometry and thiophene substitution patterns. DEPT-135 distinguishes CH/CH groups in the methanol moiety .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHNOS).
- TLC : Use silica gel with mobile phases like ethyl acetate/glacial acetic acid/HCl (11:7:1) to monitor synthesis intermediates .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities.
- Stability Studies : Store at –20°C under nitrogen; test degradation via accelerated stability protocols (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental solubility data?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model solvation free energy. Compare with experimental shake-flask method results in buffers (pH 2–7.4).
- Data Reconciliation : Adjust computational models for protonation states of the amino group and hydrogen bonding capacity of the methanol moiety .
Q. How can in vitro assays evaluate the compound’s antiproliferative or CNS-targeted bioactivity?
- Methodological Answer :
- Cell Viability Assays : Use MTT/WST-1 on cancer lines (e.g., HeLa, MCF-7). IC values <10 μM suggest therapeutic potential.
- Target Engagement : Surface plasmon resonance (SPR) screens binding affinity to kinases or GPCRs. Co-crystallization with SHELX-refined protein structures identifies binding motifs .
Q. What computational approaches predict biological targets and metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
